Triton X-100

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Protein purification: Triton X-100 facilitates the isolation of specific proteins from complex cellular mixtures. By lysing the cells and solubilizing the proteins, researchers can then employ various techniques like chromatography or electrophoresis to purify the desired protein of interest .

- Organelle isolation: Triton X-100 can be used selectively to target and isolate specific organelles within the cell. By adjusting the concentration and incubation conditions, researchers can break down the cell membrane while leaving specific organelles intact, allowing for their subsequent isolation and study .

Membrane Permeabilization

Beyond cell lysis, Triton X-100 finds application in permeabilizing the membranes of living cells. This allows the introduction of various molecules, such as antibodies or fluorescent probes, into the cell for further analysis. This technique is particularly useful for:

- Immunofluorescence staining: Permeabilized cells can be stained with specific antibodies conjugated to fluorescent molecules, allowing researchers to visualize the localization and abundance of proteins within the cell .

- Drug delivery studies: Triton X-100 can be used to model drug delivery by mimicking the effect of detergents used in certain drug formulations. This allows researchers to study how drugs interact with and enter cells .

Additional Applications

While the above are some of the most common applications of Triton X-100 in scientific research, its versatility extends to other areas:

- Protein-protein interaction studies: Triton X-100 can be used to study how proteins interact with each other by gently solubilizing them while maintaining their native structure .

- Enhancing protein recovery in proteomic studies: By incorporating Triton X-100 in specific protocols, researchers can improve the efficiency of protein recovery during proteomic analysis, leading to a more comprehensive understanding of the cellular proteome .

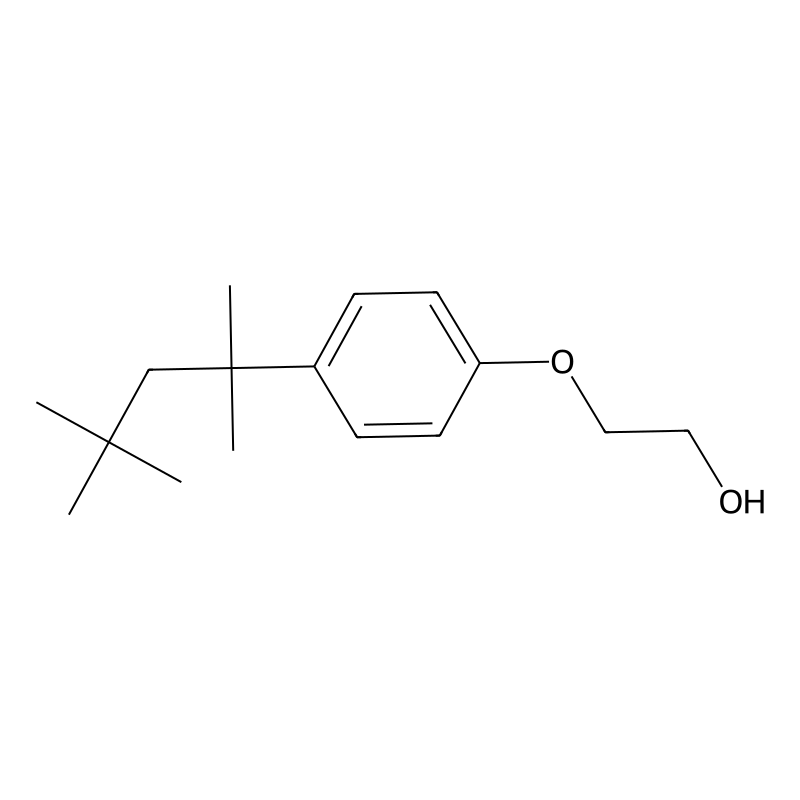

Triton X-100 is a nonionic surfactant primarily composed of octylphenol ethoxylate, characterized by a hydrophilic polyethylene oxide chain and a hydrophobic aromatic hydrocarbon group. Its chemical formula is , where averages around 9.5, indicating the number of ethylene oxide units in its structure. This compound is widely utilized in biochemical applications, particularly for solubilizing proteins and as a detergent in various laboratory settings .

The synthesis of Triton X-100 involves the polymerization of octylphenol with ethylene oxide. This process results in the formation of a polyethoxylated product where the number of ethylene oxide units can vary slightly based on manufacturing conditions. The average molecular weight of Triton X-100 is approximately 625 g/mol . The production process must be carefully controlled to minimize the formation of byproducts such as peroxides, which can interfere with biological assays .

Triton X-100 has a broad range of applications across various fields:

- Biochemistry: Used as a detergent for protein extraction and solubilization.

- Pharmaceuticals: Acts as a viral inactivation agent in medicinal products.

- Environmental Science: Studied for its degradation pathways and removal from wastewater due to its potential ecological hazards.

- Laboratory Research: Commonly employed in immunoprecipitation experiments and other biochemical assays .

Research has indicated that Triton X-100 interacts with various biological molecules, affecting their structure and function. For instance, it can form complexes with proteins, influencing their activity and stability during purification processes. Additionally, studies have shown that Triton X-100's degradation products may exhibit hormone-like activities that could impact aquatic life, raising concerns about its environmental safety .

Triton X-100 shares structural similarities with several other nonionic surfactants. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Igepal CA-630 | Similar alkylphenyl structure | Slightly shorter ethylene oxide chain; less hydrophilic than Triton X-100 |

| Nonidet P-40 | Similar alkylphenyl structure | No longer commercially available; often compared due to similar applications |

| Tween 20 | Polyethylene glycol derivative | More hydrophilic than Triton X-100; used primarily for emulsifying applications |

| Brij 35 | Polyethylene glycol derivative | Higher molecular weight; used in similar biochemical applications |

Triton X-100's unique balance of hydrophilicity and lipophilicity makes it particularly effective for solubilizing proteins without denaturing them, which distinguishes it from other surfactants like Igepal CA-630 and Tween 20 .

Concentration-Dependent Membrane Effects

Triton X-100 exhibits distinct concentration-dependent effects on biological membranes, with critical threshold concentrations determining the extent and nature of membrane perturbation. Research using scanning electrochemical microscopy on single HeLa cells has demonstrated that membrane permeabilization follows a sharp concentration gradient, with no detectable effects observed at concentrations below 0.15 millimolar during experimental periods of 30 to 60 minutes.

The onset of membrane permeabilization occurs at approximately 0.17 millimolar, where cell membranes become permeable to normally impermeable molecules such as ferrocyanide. At this concentration, cells maintain viability while experiencing selective permeabilization, with measured membrane permeability rates of 6.5 ± 2.0 × 10⁻⁶ meters per second for ferrocyanide passage through live cell membranes.

Complete and irreversible membrane permeabilization occurs when Triton X-100 concentration reaches the critical micelle concentration range of 0.19 to 0.20 millimolar. At these concentrations, cells undergo structural collapse accompanied by irreversible membrane disruption. This concentration-response relationship demonstrates the critical importance of the critical micelle concentration in determining membrane effects, as detergent action becomes significantly more pronounced at or above this threshold.

Studies using giant unilamellar vesicles have revealed that membrane permeabilization occurs through well-defined concentration thresholds that vary with lipid composition. Palmitoyl oleoyl phosphatidylcholine membranes, palmitoyl oleoyl phosphatidylcholine with cholesterol, and sphingomyelin membranes all become fully permeable at specific Triton X-100 concentrations, followed by complete or partial solubilization at higher detergent concentrations.

Table 3.1: Concentration-Dependent Membrane Effects

| Membrane Type | Concentration (mM) | Permeabilization Effect | Study Reference |

|---|---|---|---|

| HeLa cell membrane | 0.17 | Onset of permeabilization | Koley & Bard, 2010 |

| HeLa cell membrane (CMC) | 0.20 | Irreversible permeabilization | Koley & Bard, 2010 |

| POPC bilayer | Variable | Complete permeabilization | Mattei et al., 2017 |

| POPC/cholesterol bilayer | Variable | Partial permeabilization | Mattei et al., 2017 |

| Sphingomyelin bilayer | Variable | Complete permeabilization | Mattei et al., 2017 |

| Sphingomyelin/cholesterol bilayer | Resistant | Mild permeabilization | Mattei et al., 2017 |

| Chloroplast membrane | 0.10 | Complete inhibition of function | Deamer & Crofts, 1967 |

| Sarcoplasmic reticulum | Variable | Increased permeability | Prado et al., 1983 |

Molecular Basis of Lipid Bilayer Disruption

The molecular mechanism of Triton X-100-induced membrane disruption involves complex interactions between detergent molecules and lipid bilayer components, primarily mediated through the insertion of detergent monomers into membrane structures. The nonionic detergent inserts its hydrophobic tail into the lipid bilayer while maintaining its hydrophilic head group at the water interface, creating thermodynamic instability that leads to membrane permeabilization.

Atomic force microscopy studies have provided direct visualization of the membrane disruption process, revealing that Triton X-100 immediately solubilizes fluid phospholipid phases while showing preferential resistance in detergent-resistant domains enriched in sphingolipids and cholesterol. This selectivity demonstrates the critical role of membrane composition in determining susceptibility to detergent action.

The molecular basis of membrane disruption involves the formation of mixed detergent-lipid micelles through a process that begins with detergent partitioning into the bilayer. Research has shown that lipid bilayers in the gel phase become saturated with detergent at lower concentrations than those in the fluid phase, explaining the observed differences in solubilization efficiency between different membrane phases. The effective detergent-to-lipid ratio causing bilayer saturation differs significantly between gel and fluid phases, with gel phase membranes requiring approximately half the detergent concentration for saturation compared to fluid phase membranes.

Edge tension plays a fundamental role in the membrane disruption mechanism. Confocal microscopy experiments have demonstrated that membrane edge tension decreases in the presence of Triton X-100, and extensive permeabilization occurs below a critical membrane edge tension threshold. This mechanism explains why different membrane compositions exhibit varying resistance to solubilization, as the critical edge tension is reached in partially and fully soluble compositions but not in insoluble mixtures containing high cholesterol content.

The molecular architecture of Triton X-100, with its rigid and bulky aromatic head group, contributes to its selective interaction with membrane components. Unlike ionic detergents, the nonionic nature of Triton X-100 allows for membrane insertion without complete protein denaturation, making it particularly suitable for applications requiring retention of protein structure and function.

Kinetics of Membrane Solubilization

The kinetics of membrane solubilization by Triton X-100 follow a multi-stage process that has been extensively characterized through computational and experimental approaches. Molecular dynamics simulations employing coarse-grained models have provided detailed insights into the three-stage solubilization model, revealing distinct kinetic phases that depend on detergent concentration, membrane curvature, and lipid composition.

The initial stage involves rapid detergent partitioning into the membrane, with kinetics that are strongly influenced by membrane curvature. High curvature surfaces promote faster detergent partition rates and can lead to membrane rupture at lower detergent concentrations compared to flat membrane surfaces. This curvature dependence explains the differential sensitivity observed between vesicles and planar membrane systems.

Experimental measurements using quartz crystal microbalance-dissipation techniques have demonstrated that complete membrane solubilization occurs through rapid, concentration-dependent kinetics. At concentrations equal to or above the critical micelle concentration, membrane solubilization is complete within minutes, as evidenced by the return of measurement signals to baseline values following buffer washing.

The solubilization process exhibits distinct kinetic patterns depending on membrane composition. Fluid membranes undergo gradual solubilization, while gel-phase membranes are first shattered into bilayer fragments before complete solubilization. This difference in solubilization kinetics reflects the varying molecular packing and stability of different membrane phases.

Time-course studies have revealed that membrane permeabilization follows biphasic kinetics, with initial rapid permeabilization followed by slower structural rearrangement. Confocal microscopy observations show that pore opening occurs as well-defined events, with initially small pores that grow progressively larger as detergent concentration increases. The kinetics of pore formation and growth are modulated by membrane composition, with cholesterol-containing membranes showing significantly slower kinetics compared to pure phospholipid systems.

Protein Extraction and Solubilization Methodologies

Solubilization of Membrane Proteins

Triton X-100 serves as a primary detergent for the solubilization of membrane proteins due to its unique molecular properties that allow effective extraction while preserving protein structure and function. The nonionic nature of the detergent enables the formation of protein-detergent complexes that maintain native protein conformations, making it particularly suitable for functional protein studies.

The solubilization process involves the disruption of lipid-protein interactions within membrane domains, allowing membrane proteins to be extracted into aqueous solution as stable protein-detergent complexes. Research has demonstrated that optimal membrane protein extraction requires detergent concentrations significantly above the critical micelle concentration, typically ranging from 10 to 50 times the critical micelle concentration to ensure complete extraction.

Glycosylphosphatidylinositol-anchored proteins present unique challenges for solubilization, as they are found in detergent-resistant membrane complexes and show limited solubility in cold Triton X-100. Enhanced solubilization protocols combining saponin with Triton X-100 at 4 degrees Celsius have been developed to address this limitation, providing equivalent extraction efficiency to more expensive detergents like octyl beta-glucoside.

The solubilization efficiency varies significantly among different membrane protein classes. Integral membrane proteins generally require higher detergent concentrations and longer incubation times compared to peripheral membrane proteins. Studies have shown that membrane protein recovery can reach 80-90% under optimized conditions, with specific protocols tailored to different protein types.

Table 3.2: Protein Extraction Protocols

| Application | Concentration (%) | Temperature (°C) | Incubation Time (min) | Protein Recovery (%) |

|---|---|---|---|---|

| Membrane protein extraction | 1-2% | 4 | 30 | 80-90% |

| Integral membrane proteins | 2% | 4 | 15 | 85-95% |

| GPI-anchored proteins | 0.5% + saponin | 4 | 30 | 70-80% |

| Cytoplasmic proteins | 0.1-1% | 4 | 15 | 90-95% |

| Nuclear proteins | 0.2-1% | 4 | 10 | 15% |

| Detergent-resistant domains | 0.1-0.2% | 4 | 60 | 60-70% |

| Viral proteins | 0.3-1% | 20 | 60 | 80-90% |

| Mitochondrial proteins | 0.1-0.5% | 4 | 30 | 75-85% |

Extraction Protocols and Optimization

Optimization of Triton X-100 extraction protocols requires careful consideration of multiple parameters including detergent concentration, temperature, incubation time, ionic strength, and pH conditions. Research has established that the optimal protein-to-detergent ratio for solubilization is approximately 3 milligrams of protein per milligram of Triton X-100.

Temperature optimization studies have demonstrated that extraction efficiency is generally enhanced at low temperatures (4 degrees Celsius) to minimize protein degradation while maintaining detergent effectiveness. However, some applications benefit from room temperature extraction, particularly for viral protein inactivation processes where higher temperatures may enhance detergent action.

pH optimization reveals that significantly higher protein solubilization occurs at alkaline pH values, particularly around pH 8.5, compared to neutral or acidic conditions. This pH dependence reflects changes in protein surface charge and detergent-protein interactions that influence extraction efficiency.

Ionic strength modulation provides another avenue for protocol optimization. Low ionic strength conditions generally favor better solubilization, though total protein extraction may increase at high ionic strength for certain membrane systems. The manipulation of these variables allows for improved recovery and specificity of membrane protein solubilization.

Standard cell lysis protocols utilizing Triton X-100 typically employ concentrations of 1% in buffered solutions containing 150 millimolar sodium chloride, 50 millimolar Tris-hydrochloric acid at pH 8.0, along with protease inhibitors to prevent protein degradation. The extraction process involves incubation at 4 degrees Celsius for 30 minutes followed by high-speed centrifugation to separate solubilized proteins from insoluble material.

For specialized applications such as G-protein coupled receptor extraction, protocols employ 1% Triton X-100 combined with 0.5% Nonidet P-40 in buffers containing 150 millimolar sodium chloride, 10 millimolar Tris at pH 7.4, along with metal chelators and protease inhibitors. These multi-detergent approaches can enhance extraction efficiency for particularly difficult membrane protein targets.

Retention of Protein Structure and Function

The preservation of protein structure and function during Triton X-100 extraction represents a critical advantage of this detergent system. Thermodynamic studies using differential scanning calorimetry and isothermal titration calorimetry have demonstrated that Triton X-100 molecules in monomeric form do not reduce the thermal stability of proteins.

However, the interaction between Triton X-100 and proteins is complex, involving both hydrophobic and polar interactions depending on the nature of the protein. Binding studies have revealed that Triton X-100 can bind to proteins at multiple sites, with binding stoichiometries varying among different protein types. For bovine serum albumin, binding occurs at two sets of sites with 4:1 stoichiometry in each case.

Conformational changes upon detergent binding have been documented through various spectroscopic techniques. The van't Hoff enthalpy calculated from temperature dependence of binding constants often does not match calorimetric enthalpy, indicating protein conformational changes upon surfactant binding. These conformational changes are generally reversible and do not result in protein denaturation under appropriate conditions.

Enzymatic activity retention studies provide direct evidence for functional preservation during Triton X-100 extraction. Research has shown that proteins such as glutamate dehydrogenase and pepsin retain their catalytic activities when immobilized or extracted using Triton X-100. Moreover, allosteric enzymes like glutamate dehydrogenase maintain their native regulatory properties upon binding to Triton X-100-modified supports.

The success of protein function retention depends critically on maintaining appropriate detergent concentrations and avoiding conditions that promote protein aggregation. Addition of iodoacetamide to extraction buffers helps prevent non-specific disulfide bond formation between free cysteine residues, which can lead to protein aggregation and loss of function.

Research Applications in Molecular and Cell Biology

Immunofluorescence and Microscopy Applications

Triton X-100 serves as the standard permeabilization agent in immunofluorescence microscopy, enabling antibody access to intracellular antigens while preserving cellular morphology. The detergent creates transient pores in cell membranes that allow large antibody molecules to penetrate into cellular compartments without causing complete cell lysis.

Standard immunofluorescence protocols typically employ 0.1 to 0.2% Triton X-100 for 5 to 10 minutes at room temperature. These conditions provide adequate permeabilization for most applications while minimizing potential artifacts or loss of cellular antigens. However, optimization of concentration and treatment time is essential for specific applications and target antigens.

Enhanced permeabilization protocols using higher concentrations (0.5 to 2%) for longer periods (10 to 20 minutes) have been developed for accessing difficult or deeply buried antigens. These protocols require careful validation to ensure that the increased detergent exposure does not compromise antigen integrity or create non-specific labeling artifacts.

An innovative approach involving pre-treatment with Triton X-100 before fixation has been developed for microtubule immunolabeling. This protocol reverses the conventional sequence of fixation followed by permeabilization, resulting in extraordinary specificity for microtubular structures. Optimal results are achieved with 0.02% Triton X-100 treatment before fixation, demonstrating the importance of precise concentration control.

Post-embedding immunofluorescence applications benefit from Triton X-100 pretreatment of tissue sections embedded in hydrophilic resins. Treatment with 0.2% Triton X-100 for 2 minutes significantly improves both specificity and intensity of immunofluorescent labeling by extracting lipid components that may interfere with antibody access. Longer exposures or higher concentrations can lead to reduced labeling, indicating the need for careful optimization.

Table 3.3: Immunofluorescence Applications

| Application Type | Concentration (%) | Treatment Time (min) | Optimal Results |

|---|---|---|---|

| Standard permeabilization | 0.1-0.2% | 5-10 | Standard protocols |

| Enhanced permeabilization | 0.5-2% | 10-20 | Difficult antigens |

| Microtubule labeling | 0.02% | 5 | Improved specificity |

| Intracellular antigen access | 0.1-0.5% | 10-15 | Increased accessibility |

| Post-embedding sections | 0.2% | 2 | Enhanced intensity |

| Live cell permeabilization | 0.01-0.1% | 10 | Reversible permeabilization |

| Myelin labeling | 0.2-2% | 30-60 | Nonspecific labeling |

| Antigen retrieval | 0.1-0.5% | 5-15 | Improved antibody binding |

Cell Lysis and Protein Harvest Techniques

Triton X-100-based cell lysis represents a fundamental technique in molecular biology for harvesting cellular proteins while maintaining their native structure and biological activity. The gentle, non-denaturing nature of the detergent makes it particularly suitable for applications requiring functional protein isolation.

Standard cell lysis protocols employ 1% Triton X-100 in buffered solutions containing appropriate salt concentrations and protease inhibitors. The lysis process typically involves incubation on ice for 15 to 30 minutes with periodic mixing to ensure complete cell disruption. High-speed centrifugation then separates soluble proteins from cellular debris and insoluble material.

Optimization studies comparing different lysis methods have demonstrated that vortexing with 1% Triton X-100 provides superior zinc metalloprotein extraction compared to mechanical methods such as bead beating or sonication. This method produces the highest concentration of zinc in cell lysates and maintains appropriate molecular weight distribution, suggesting limited protein denaturation.

Fractionation protocols utilizing Triton X-100 solubility differences allow separation of cellular components based on their association with membrane structures. These protocols generate Triton X-100-soluble and insoluble fractions that can be analyzed separately, providing insights into protein localization and membrane association.

The development of specialized lysis buffers for specific applications has expanded the utility of Triton X-100 in protein harvesting. For example, lysis buffers designed for Ni-NTA affinity purification incorporate 1% Triton X-100 with buffering systems that are compatible with subsequent purification steps. These integrated approaches streamline the workflow from cell lysis through protein purification.

Two-dimensional liquid phase fractionation systems have been enhanced through the incorporation of 0.15% Triton X-100, which increases protein recovery by up to tenfold compared to standard buffer systems. This enhancement occurs without adverse effects on protein integrity or separation resolution, making it particularly valuable for proteomics applications.

Transfection Enhancement Methods

Triton X-100 has emerged as an effective enhancer of transfection efficiency through its ability to reversibly permeabilize cell membranes and facilitate nucleic acid uptake. The mechanism involves transient membrane perturbation that creates temporary pores allowing enhanced cellular uptake of transfection complexes.

Research on bone marrow mesenchymal stem cells has demonstrated that 0.01% Triton X-100 can enhance liposome-mediated gene transfection efficiency by 19%. This concentration maintains cell viability while providing sufficient membrane permeabilization to improve transfection outcomes. The enhancement is achieved through pre-treatment of cells with the detergent prior to transfection complex addition.

Live cell permeabilization studies have established that Triton X-100 can deliver macromolecules ranging from 1 to 150 kilodaltons in molecular weight into mammalian cells. The efficiency of delivery depends on maintaining concentrations at or near the minimum effective level to balance permeabilization with cell viability. Treatment protocols typically involve 10-minute exposures at 4 degrees Celsius to minimize metabolic stress.

Human embryonic stem cell transfection protocols have been optimized using modified reverse transfection methods incorporating low concentrations of Triton X-100. These protocols achieve doubled transfection efficiency for both transient and stable transfection applications. The enhancement is particularly pronounced for plasmids of different molecular weights, indicating broad applicability across transfection targets.

Keratinocyte transfection applications utilize Triton X-100-modified polyethyleneimine conjugates for enhanced gene delivery. This approach combines the membrane-permeabilizing properties of Triton X-100 with the transfection capabilities of polyethyleneimine, resulting in improved delivery efficiency for difficult-to-transfect cell types.

Table 3.4: Transfection Enhancement

| Cell Type | Optimal Concentration (%) | Enhancement Factor | Mechanism |

|---|---|---|---|

| BMSCs (bone marrow) | 0.01% | 1.19x | Membrane permeabilization |

| HEK293 cells | 0.05-0.1% | 2-5x | Enhanced uptake |

| Human ES cells | 0.02-0.05% | 1.5-3x | Improved delivery |

| Keratinocytes | 0.01-0.02% | 2-4x | Membrane disruption |

| Various mammalian cells | 0.01-0.05% | 1.5-4x | Increased permeability |

| Primary cells | 0.01-0.03% | 1.2-2x | Transient pores |

| Tumor cell lines | 0.02-0.1% | 1.5-3x | Membrane modification |

| Fibroblasts | 0.01-0.05% | 1.2-2.5x | Enhanced endocytosis |

Viral Inactivation Research

Mechanisms of Viral Envelope Disruption

The antiviral mechanism of Triton X-100 operates through direct disruption of viral envelope structures, targeting the lipid bilayer that surrounds enveloped viruses. This mechanism is fundamentally different from other antiviral approaches, as it focuses on physical destruction of the viral membrane rather than interference with viral replication or protein function.

The molecular basis of viral envelope disruption involves the insertion of detergent molecules into the viral lipid bilayer, leading to membrane destabilization and eventual rupture. Research using supramolecular ligands has provided insights into this process, demonstrating that membrane disruption occurs when surface tension exceeds critical threshold values. The formation of inclusion complexes with lipid head groups increases surface tension and disrupts viral membrane integrity.

Electron microscopy studies have provided direct visualization of viral particle disruption following Triton X-100 treatment. These images reveal complete loss of viral envelope structure and release of internal viral components, confirming the physical basis of the inactivation mechanism. The disruption process appears to be rapid and irreversible once initiated.

The effectiveness of viral envelope disruption varies among different virus families, likely reflecting differences in envelope composition, membrane curvature, and overall virion architecture. Some viruses require larger amounts of detergent for complete disruption, potentially due to variations in membrane stability or the presence of stabilizing viral proteins.

Temperature studies have demonstrated that viral inactivation by Triton X-100 remains effective even at temperatures as low as 4 to 5 degrees Celsius. This temperature independence suggests that the mechanism relies primarily on thermodynamic destabilization rather than kinetic processes, making it robust across a range of processing conditions.

Solvent/Detergent Viral Inactivation Processes

Solvent/detergent viral inactivation represents a well-established industrial process that has been successfully implemented for over 20 years in the manufacture of plasma-derived medicinal products. The process typically combines Triton X-100 with organic solvents such as tri(n-butyl)phosphate to achieve comprehensive viral inactivation.

The robustness of solvent/detergent treatment has been demonstrated through extensive data collection from multiple manufacturing facilities. Analysis of 308 studies reflecting production conditions as well as conditions significantly beyond product release specifications showed consistent viral inactivation across different combinations of solvent and detergent. Log reduction factors ranged between 2.4 and 8.4, demonstrating the reliability of the process.

Concentration studies have established that Triton X-100 concentrations as low as 0.15% combined with 0.5% tri(n-butyl)phosphate remain completely effective for viral inactivation. However, at lower concentrations, extended incubation periods may be required to achieve complete inactivation. Standard production conditions typically employ 1% Triton X-100 with 0.3% tri(n-butyl)phosphate for 30 minutes at 22 degrees Celsius.

The removal of Triton X-100 following viral inactivation is accomplished through solid-phase extraction using reversed-phase supports. C18 silica gels demonstrate the highest capacity for Triton X-100 removal, capable of binding more than 0.1 milliliter of detergent per milliliter of support. Importantly, proteins such as clotting factors do not bind to these supports and pass through with minimal effect on biological activity.

Process validation studies have confirmed that the inactivation process remains effective across different product batches and is not influenced by variations in protein concentration, salt concentration, or pH within reasonable ranges. This robustness makes the process suitable for large-scale manufacturing applications where process consistency is critical.

Physical Description

Light yellow viscous liquid; [Merck Index] Colorless to pale yellow viscous liquid with a slight odor; [Alfa Aesar MSDS]

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 17 of 515 companies. For more detailed information, please visit ECHA C&L website;

Of the 28 notification(s) provided by 498 of 515 companies with hazard statement code(s):;

H302 (87.95%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (58.84%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (65.46%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (26.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H410 (15.46%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (47.59%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

H412 (16.06%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Corrosive;Irritant;Environmental Hazard

Other CAS

9002-93-1

2315-67-5

Wikipedia

Use Classification

Cosmetics -> Cleansing; Surfactant; Emulsifying

General Manufacturing Information

Poly(oxy-1,2-ethanediyl), .alpha.-[4-(1,1,3,3-tetramethylbutyl)phenyl]-.omega.-hydroxy-: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Effect of Triton X-100 on the Activity and Selectivity of Lipase Immobilized on Chemically Reduced Graphene Oxides

Tejaswini R B Ramakrishna, Trent D Ashton, Susan N Marshall, Tim D Nalder, Wenrong Yang, Colin J BarrowPMID: 34286574 DOI: 10.1021/acs.langmuir.1c01386

Abstract

The effect of support hydrophobicity on lipase activity and substrate selectivity was investigated with and without Triton X-100 (TX-100). Lipases from(TL) and

(QLM) were immobilized on graphene oxide (GO) and a range of chemically reduced graphene oxides (CRGOs) with different levels of surface hydrophobicity. Activity assays using 4-hydroxy-

-propyl-1,8-naphthalimide (NAP) esters of varying chain lengths (NAP-butyrate (NAP-B), NAP-octanoate (NAP-O), and NAP-palmitate (NAP-P)) showed that the activity of immobilized QLM and TL decreased by more than 60% on GO and 80% on CRGO (2 h), with activity decreasing further as surface hydrophobicity of the CRGOs increased. Across the hydrophobicity range of GO/CRGOs, the substrate selectivity of QLM shifted from more readily hydrolyzing NAP-P to NAP-B, while TL retained its substrate selectivity for NAP-O. Lipase TL was also shown to desorb from GO and 2 h CRGO when mixed with NAP-O and NAP-P, whereas QLM did not. Circular dichroism analyses of the lipase α-helix content correlate to the observed activity data, with decreases in the α-helical content (40% in TL and 20% in QLM relative to free lipase) consistent with decreases in activity after immobilization on GO. α-Helical content decreased even further as the surface hydrophobicity of CRGOs increased. Attenuated total reflectance-Fourier transform infrared spectroscopy also showed significant changes to the lipase secondary structure upon immobilization. The addition of TX-100 into the activity assay modified the substrate selectivity of immobilized QLM, improving the activity against NAP-O (90%) and NAP-P (67%) compared to the activity measured without TX-100. It was shown that TX-100 primarily affected the activity of QLM by interacting with the ester substrate and the lipase itself. This study provides an improved understanding of how support hydrophobicity and the presence of TX-100 can affect activity/selectivity of lipases immobilized on hydrophobic supports.

Modeling the saturation of detergent association in mixed liposome systems

Samantha T Clark, Matthias M L Arras, Stephen A Sarles, Paul D FrymierPMID: 34216851 DOI: 10.1016/j.colsurfb.2021.111927

Abstract

Cells tune the lipid types present in their membranes to adjust for thermal and chemical stability, as well as to promote association and dissociation of small molecules and bound proteins. Understanding the influence of lipid type on molecule association would open doors for targeted cell therapies, in particular when molecular association is observed in the presence of competing membranes. For this reason, we modeled and experimentally observed the association of a small molecule with two membrane types present by measuring the association of the detergent Triton X-100 with two types of liposomes, egg phosphatidylcholine (ePC) liposomes and egg phosphatidic acid (ePA) liposomes, at varying ratios. We called this mixed liposomes, as each liposome population was formed from a different lipid type. Absorbance spectrometry was used to observe the stages of detergent association with mixed liposomes and to determine the detergent concentration at which the liposomes were fully saturated. A saturation model was also derived that predicts the detergent associated with each liposome type when the lipid bilayers are fully saturated with detergent. The techinical input parameters for the model are the detergent to lipid ratio and the relative absorbance intensity for each of the pure liposome species at saturation. With that, the association of detergent with any mixture of those liposome types at saturation can be determined.The hidden allergen: Triton X-100, a derivative of polyethylene glycol

Sari M Herman, Eric Lui, Harold KimPMID: 34246443 DOI: 10.1016/j.jaip.2021.04.020

Abstract

Effects of chemical and physical methods on decellularization of murine skeletal muscles

Carla M F C Miranda, Luciano C P C Leonel, Rafael R Cañada, Durvanei A Maria, Maria Angélica Miglino, Mariano Del Sol, Sonja E LoboPMID: 34190843 DOI: 10.1590/0001-3765202120190942

Abstract

Volumetric muscle loss causes functional weakness and is often treated with muscle grafts or implant of biomaterials. Extracellular matrices, obtained through tissue decellularization, have been widely used as biological biomaterials in tissue engineering. Optimal decellularization method varies among tissues and have significant impact on the quality of the matrix. This study aimed at comparing the efficacy of four protocols, that varied according to the temperature of tissue storage and the sequence of chemical reagents, to decellularize murine skeletal muscles. Tibialis anterior muscles were harvested from rats and were frozen at -20°C or stored at room temperature, followed by decellularization in solutions containing EDTA + Tris, SDS and Triton X-100, applied in different sequences. Samples were analyzed for macroscopic aspects, cell removal, decrease of DNA content, preservation of proteins and three-dimensional structure of the matrices. Processing protocols that started with incubation in SDS solution optimized removal of cells and DNA content and preserved the matrix ultrastructure and composition, compared to those that were initiated with EDTA + Tris. Freezing the samples before decellularization favored cell removal, regardless of the sequence of chemical reagents. Thus, to freeze skeletal muscles and to start decellularization with 1% SDS solution showed the best results.Determination of Two Differently Manufactured Silicon Dioxide Nanoparticles by Cloud Point Extraction Approach in Intestinal Cells, Intestinal Barriers and Tissues

Na-Kyung Yoo, Ye-Rin Jeon, Soo-Jin ChoiPMID: 34210022 DOI: 10.3390/ijms22137035

Abstract

Food additive amorphous silicon dioxide (SiO) particles are manufactured by two different methods-precipitated and fumed procedures-which can induce different physicochemical properties and biological fates. In this study, precipitated and fumed SiO

particles were characterized in terms of constituent particle size, hydrodynamic diameter, zeta potential, surface area, and solubility. Their fates in intestinal cells, intestinal barriers, and tissues after oral administration in rats were determined by optimizing Triton X-114-based cloud point extraction (CPE). The results demonstrate that the constituent particle sizes of precipitated and fumed SiO

particles were similar, but their aggregate states differed from biofluid types, which also affect dissolution properties. Significantly higher cellular uptake, intestinal transport amount, and tissue accumulation of precipitated SiO

than of fumed SiO

was found. The intracellular fates of both types of particles in intestinal cells were primarily particle forms, but slowly decomposed into ions during intestinal transport and after distribution in the liver, and completely dissolved in the bloodstream and kidneys. These findings will provide crucial information for understanding and predicting the potential toxicity of food additive SiO

after oral intake.

Exploring the utility of Au@PVP-polyamide-Triton X-114 for SERS tracking of extracellular senescence associated-beta-galactosidase activity

Shaofei Li, Yizhuang Cheng, Miao Qin, Siyu Chen, Pan Li, Liangbao YangPMID: 33912876 DOI: 10.1039/d1ay00470k

Abstract

A compound with enrichment and SERS enhancement was successfully developed, which could rapidly adsorb X-gal hydrolysates from a liquid matrix in 5 minutes and further be used for SERS analysis with a detection limit of less than 1 × 10-9 mol L-1. This novel strategy will facilitate the development of an analytical approach for cellular senescence.Impact of Porcine Pancreas Decellularization Conditions on the Quality of Obtained dECM

Marta Klak, Ilona Łojszczyk, Andrzej Berman, Grzegorz Tymicki, Anna Adamiok-Ostrowska, Maciej Sierakowski, Radosław Olkowski, Andrzej Antoni Szczepankiewicz, Artur Kamiński, Agnieszka Dobrzyń, Michał WszołaPMID: 34209772 DOI: 10.3390/ijms22137005

Abstract

Due to the limited number of organ donors, 3D printing of organs is a promising technique. Tissue engineering is increasingly using xenogeneic material for this purpose. This study was aimed at assessing the safety of decellularized porcine pancreas, together with the analysis of the risk of an undesirable immune response. We tested eight variants of the decellularization process. We determined the following impacts: rinsing agents (PBS/NH·H

O), temperature conditions (4 °C/24 °C), and the grinding method of native material (ground/cut). To assess the quality of the extracellular matrix after the completed decellularization process, analyses of the following were performed: DNA concentration, fat content, microscopic evaluation, proteolysis, material cytotoxicity, and most importantly, the Triton X-100 content. Our analyses showed that we obtained a product with an extremely low detergent content with negligible residual DNA content. The obtained results confirmed the performed histological and immuno-fluorescence staining. Moreover, the TEM microscopic analysis proved that the correct collagen structure was preserved after the decellularization process. Based on the obtained results, we chose the most favorable variant in terms of quality and biology. The method we chose is an effective and safe method that gives a chance for the development of transplant and regenerative medicine.

MAGEA4 Coated Extracellular Vesicles Are Stable and Can Be Assembled In Vitro

Olavi Reinsalu, Anneli Samel, Elen Niemeister, Reet KurgPMID: 34069064 DOI: 10.3390/ijms22105208